1,4-Bis(3-aminopropoxy)butane

Catalog No.
S592376
CAS No.
7300-34-7
M.F
C10H24N2O2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(3-aminopropoxy)butane

CAS Number

7300-34-7

Product Name

1,4-Bis(3-aminopropoxy)butane

IUPAC Name

3-[4-(3-aminopropoxy)butoxy]propan-1-amine

Molecular Formula

C10H24N2O2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2

InChI Key

YOOSAIJKYCBPFW-UHFFFAOYSA-N

SMILES

C(CCOCCCN)COCCCN

Synonyms

4,9-dioxa-1,12-dodecanediamine, DO-DA cpcd

Canonical SMILES

C(CCOCCCN)COCCCN

Organic Synthesis:

  • Due to the presence of two amine groups, 1,4-Bis(3-aminopropoxy)butane can act as a bifunctional nucleophile, meaning it can react with two different electrophilic centers in a single molecule. This property could be useful for the synthesis of complex organic molecules, such as dendrimers, polymers, and macrocycles.

Material Science:

  • The combination of amine groups and a central aliphatic chain potentially makes 1,4-Bis(3-aminopropoxy)butane a useful building block for the design of new materials.
    • Its amine groups could allow for hydrogen bonding and ionic interactions with other molecules, while the aliphatic chain could provide flexibility and hydrophobic character. These properties could be beneficial in the development of:
      • Polymers with specific functionalities, such as self-assembly or controlled drug release.
      • Ionic liquids with tailored properties for various applications.

Supramolecular Chemistry:

  • The ability of 1,4-Bis(3-aminopropoxy)butane to form hydrogen bonds could be exploited in the field of supramolecular chemistry for the design of self-assembled structures with specific properties. These structures can find applications in areas like:
    • Drug delivery by encapsulating therapeutic agents [].
    • Sensors for the detection of specific molecules.

Biomedical Research:

  • The potential for 1,4-Bis(3-aminopropoxy)butane to interact with biological molecules, such as proteins and nucleic acids, warrants further investigation in biomedical research.
    • Its amine groups could potentially be used to:
      • Conjugate therapeutic drugs or imaging agents for targeted delivery [].
      • Modify the surface of biomaterials to improve their biocompatibility [].

1,4-Bis(3-aminopropoxy)butane is a chemical compound with the molecular formula C10H24N2O2. It features a linear structure characterized by two 3-aminopropoxy groups attached to a butane backbone. This compound is notable for its potential applications in various fields, including polymer chemistry and materials science. Its structure allows for multiple functionalization possibilities, making it an interesting subject for research and development.

, primarily due to its amine functional groups. These reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Polymerization: This compound can be used as a curing agent in epoxy resins, where it reacts with epoxide groups to form cross-linked networks, enhancing mechanical properties .
  • Complexation: It can form coordination complexes with various metal ions, which is useful in synthesizing macrocyclic compounds .

Several methods have been developed for synthesizing 1,4-bis(3-aminopropoxy)butane:

  • Direct Alkylation: This method involves the reaction of 1,4-butanediol with 3-aminopropanol under acidic or basic conditions to yield the desired bis(3-aminopropoxy) derivative.
  • Template Synthesis: Involves reacting the compound with metal nitrates and salicylaldehyde derivatives to form macrocyclic complexes .

These synthesis methods highlight the versatility of the compound and its ability to be modified for specific applications.

1,4-Bis(3-aminopropoxy)butane has several notable applications:

  • Curing Agent in Epoxy Resins: It is widely used to enhance the mechanical properties of epoxy formulations when cured with epoxide resins .
  • Material Science: Its ability to form complexes with metal ions makes it useful in developing advanced materials and nanocomposites.
  • Biological Research: The compound is utilized in proteomics research due to its reactive amine groups that can facilitate various biochemical assays .

Interaction studies involving 1,4-bis(3-aminopropoxy)butane focus on its reactivity with different substrates and its role in polymerization kinetics. Research indicates that the presence of multiwalled carbon nanotubes can significantly influence the polymerization behavior of epoxy systems containing this compound . Additionally, studies on metal complexes formed with this compound reveal insights into its coordination chemistry and potential applications in catalysis.

Several compounds share structural similarities with 1,4-bis(3-aminopropoxy)butane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-Bis(3-aminopropyl) etherC10H24N2O2Similar structure; used in similar applications
1,6-HexanediamineC6H16N2Contains longer carbon chain; used as a hardener
TriethylenetetramineC6H18N4Contains multiple amine groups; used in adhesives
Polyetheramine (various formulations)VariesUsed as curing agents; more complex structure

The uniqueness of 1,4-bis(3-aminopropoxy)butane lies in its specific combination of functional groups and chain length, allowing for tailored applications in both material science and biological research. Its ability to form stable complexes and enhance the properties of epoxy resins further distinguishes it from similar compounds.

1,4-Bis(3-aminopropoxy)butane is a bifunctional aliphatic amine with the molecular formula C₁₀H₂₄N₂O₂ and a molecular weight of 204.31 g/mol. Its IUPAC name is 3-[4-(3-aminopropoxy)butoxy]propan-1-amine, reflecting its structural symmetry. The compound is registered under CAS number 7300-34-7 and is alternatively named 4,9-dioxa-1,12-dodecanediamine or 1,4-butanediol bis(3-aminopropyl) ether.

Structural Features and Isomerism

The molecule consists of a central 1,4-butanediol backbone flanked by two 3-aminopropoxy groups (Fig. 1). Key structural attributes include:

  • Two terminal primary amine groups (-NH₂)
  • Ether linkages (-O-) connecting the butane chain to aminopropyl groups
  • A flexible aliphatic structure enabling conformational variability

The SMILES notation (NCCCOCCCCOCCCN) and InChIKey (YOOSAIJKYCBPFW-UHFFFAOYSA-N) provide precise digital identifiers for computational modeling. No stereoisomers are reported due to the absence of chiral centers.

Registry Numbers and Identifiers

Structural Identification

Molecular Formula and Weight

1,4-Bis(3-aminopropoxy)butane has the molecular formula C₁₀H₂₄N₂O₂, indicating it contains 10 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [3] [7]. The molecular weight of the compound is 204.31 g/mol, as determined by its atomic composition [9] [10].

Structural Representation

Chemical Structure

The structure of 1,4-Bis(3-aminopropoxy)butane consists of a central butane chain (4 carbon atoms) with oxygen atoms attached at positions 1 and 4 [7]. Each oxygen atom is further connected to a propylamine group (3 carbon atoms terminated with an amino group) [3] [15]. This creates a symmetrical molecule with the amino groups positioned at the terminal ends of the structure [7].

Structural Identifiers

Modern chemical databases use various string notations to represent the structure of compounds [7] [15]. For 1,4-Bis(3-aminopropoxy)butane, these include:

Identifier TypeValue
SMILESNCCCOCCCCOCCCN
InChIInChI=1S/C10H24N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-12H2
InChIKeyYOOSAIJKYCBPFW-UHFFFAOYSA-N

These string notations provide a standardized way to represent the chemical structure in databases and publications [7] [13].

Physical Properties

Physical State and Appearance

At room temperature, 1,4-Bis(3-aminopropoxy)butane exists as a colorless to light yellow liquid [9] [10]. The compound's physical appearance can vary slightly depending on purity and storage conditions [3] [10].

Physical Constants

The physical constants of 1,4-Bis(3-aminopropoxy)butane have been determined through experimental measurements and are summarized in the following table [9] [10]:

PropertyValue
Melting Point4.5 °C
Boiling Point134-136 °C (at 4 mm Hg pressure)
Density0.962 g/mL at 25 °C
Flash Point>230 °F

These physical properties are important for handling and processing the compound in laboratory and industrial settings [9] [10].

Spectroscopic Identification

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying 1,4-Bis(3-aminopropoxy)butane through its characteristic absorption bands [14] [12]. The compound shows distinctive absorption patterns for:

  • N-H stretching vibrations from primary amine groups in the region of 3300-3500 cm⁻¹ [14] [12]
  • C-H stretching vibrations from methylene groups around 2800-3000 cm⁻¹ [14] [12]
  • C-O-C stretching vibrations from ether linkages in the region of 1000-1300 cm⁻¹ [14] [12]
  • N-H bending vibrations around 1600 cm⁻¹ [14] [12]

Mass Spectrometry

Mass spectrometry provides valuable structural information about 1,4-Bis(3-aminopropoxy)butane through its fragmentation pattern [13] [12]. The mass spectrum typically shows:

  • A molecular ion peak at m/z 204, corresponding to the molecular weight of the compound [13] [12]
  • Fragment ions resulting from cleavage at the C-O bonds [13] [12]
  • Characteristic fragmentation patterns of the aminopropyl groups [13] [12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy is particularly useful for confirming the structure of 1,4-Bis(3-aminopropoxy)butane [12] [14]:

¹H NMR Spectroscopy

The proton NMR spectrum of 1,4-Bis(3-aminopropoxy)butane typically shows the following characteristic signals [12] [14]:

  • Terminal amino group protons (NH₂) appearing as a broad signal around 1.5-2.0 ppm [12] [14]
  • Methylene protons adjacent to the amino groups (CH₂-NH₂) appearing around 2.7-2.9 ppm [12] [14]
  • Methylene protons adjacent to oxygen atoms (O-CH₂) appearing around 3.3-3.5 ppm [12] [14]
  • Central methylene protons in the butane chain appearing around 1.6-1.8 ppm [12] [14]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides additional structural confirmation with signals corresponding to [12] [14]:

  • Carbon atoms adjacent to amino groups appearing around 39-42 ppm [12] [14]
  • Carbon atoms adjacent to oxygen atoms appearing around 68-72 ppm [12] [14]
  • Central carbon atoms in the butane chain appearing around 26-29 ppm [12] [14]

Synthesis Methods

General Synthetic Routes

The synthesis of 1,4-Bis(3-aminopropoxy)butane typically involves reactions between 1,4-butanediol and appropriate aminopropyl derivatives [6] . Common synthetic approaches include:

  • Reaction of 1,4-butanediol with 3-aminopropanol under specific catalytic conditions [6]
  • Etherification of 1,4-butanediol with 3-chloropropylamine followed by deprotection steps [6]
  • Reaction of 1,4-dibromobutane with 3-aminopropanol followed by conversion of the terminal hydroxyl groups to amines [6]

Industrial Production

Industrial production of 1,4-Bis(3-aminopropoxy)butane often employs optimized versions of laboratory synthesis routes, with modifications to improve yield and purity [9] [10]. The process typically involves:

  • Large-scale reactions in controlled environments with precise temperature and pressure conditions [9] [10]
  • Purification steps including distillation and crystallization to obtain the desired product quality [9] [10]
  • Quality control measures to ensure consistent product specifications [9] [10]

Chemical Reactions

Reactivity of Amino Groups

The terminal amino groups in 1,4-Bis(3-aminopropoxy)butane exhibit typical amine reactivity, making the compound valuable in various chemical transformations [6]:

  • Nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides [6]
  • Condensation reactions with aldehydes and ketones to form imines [6]
  • Addition reactions with epoxides to form aminoalcohols [6]
  • Acid-base reactions, functioning as a base in the presence of acids [6]

Applications in Synthesis

1,4-Bis(3-aminopropoxy)butane serves as an important building block in the synthesis of various compounds and materials [6] [16]:

  • Formation of macrocyclic complexes with metal ions such as lead, zinc, cadmium, and lanthanum [6] [16]
  • Synthesis of polymers through reaction with diisocyanates or diacids [6] [16]
  • Preparation of epoxy resin curatives through Mannich base formation [10] [16]
  • Template reactions with aldehydes to form Schiff bases [6] [16]

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (36.57%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (62.69%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (63.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (28.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (71.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7300-34-7

Wikipedia

1,4-Bis(3-aminopropoxy)butane

General Manufacturing Information

1-Propanamine, 3,3'-[1,4-butanediylbis(oxy)]bis-: ACTIVE

Dates

Modify: 2023-08-15

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